Nonacosan-13-ol
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Overview
Description
Nonacosan-13-ol is a long-chain fatty alcohol belonging to the class of secondary alcohols. It is characterized by its 29-carbon aliphatic chain with a hydroxyl group attached to the 13th carbon atom. This compound is practically insoluble in water and is known for its presence in various plant cuticular waxes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonacosan-13-ol can be synthesized through the reduction of nonacosan-13-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant cuticular waxes. The waxes are first extracted using organic solvents like chloroform or hexane. The extracted wax is then subjected to chromatographic techniques to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form nonacosan-13-one using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced back to its corresponding alkane, nonacosane, using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: SOCl2 or phosphorus tribromide (PBr3) in the presence of a base.
Major Products:
Oxidation: Nonacosan-13-one.
Reduction: Nonacosane.
Substitution: Nonacosan-13-chloride or nonacosan-13-bromide
Scientific Research Applications
Nonacosan-13-ol has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the properties and behavior of long-chain fatty alcohols.
Biology: this compound is studied for its role in plant cuticular waxes, which are crucial for reducing water loss and protecting plants from environmental stress.
Medicine: Research is ongoing to explore its potential as a biomarker for certain plant-based diets and its role in human metabolism.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
Nonacosan-13-ol exerts its effects primarily through its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, thereby altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Nonacosan-13-ol can be compared with other long-chain secondary alcohols such as:
Nonacosan-10-ol: Similar in structure but with the hydroxyl group on the 10th carbon. It is also found in plant cuticular waxes and has similar properties.
Hentriacontan-16-ol: A 31-carbon chain alcohol with the hydroxyl group on the 16th carbon. It is less common but shares similar applications in research and industry.
Heptacosan-14-ol: A 27-carbon chain alcohol with the hydroxyl group on the 14th carbon.
This compound is unique due to its specific position of the hydroxyl group, which influences its physical and chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
31849-23-7 |
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Molecular Formula |
C29H60O |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
nonacosan-13-ol |
InChI |
InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-29(30)27-25-23-21-19-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI Key |
WBSLSSVZLBCUIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCC)O |
Origin of Product |
United States |
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